molecular formula C7H12FNO2 B12330310 4-Amino-1-fluorocyclohexane-1-carboxylic acid

4-Amino-1-fluorocyclohexane-1-carboxylic acid

Cat. No.: B12330310
M. Wt: 161.17 g/mol
InChI Key: VXFWYRVVJRNVNW-UHFFFAOYSA-N
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Description

4-Amino-1-fluorocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C7H12FNO2 It is a derivative of cyclohexane, where an amino group and a fluorine atom are substituted at the 1 and 4 positions, respectively, and a carboxylic acid group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-fluorocyclohexane-1-carboxylic acid typically involves the following steps:

    Amination: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine source reacts with a precursor compound.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-fluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino and fluorine groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

4-Amino-1-fluorocyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-fluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorocyclohexane-1-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.

    4-Amino-1-chlorocyclohexane-1-carboxylic acid: Contains a chlorine atom instead of fluorine, which can alter its reactivity and interactions.

    4-Amino-1-hydroxycyclohexane-1-carboxylic acid: Contains a hydroxyl group instead of fluorine, affecting its chemical properties.

Uniqueness

4-Amino-1-fluorocyclohexane-1-carboxylic acid is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the amino group allows for various functional modifications.

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

4-amino-1-fluorocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H12FNO2/c8-7(6(10)11)3-1-5(9)2-4-7/h5H,1-4,9H2,(H,10,11)

InChI Key

VXFWYRVVJRNVNW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)(C(=O)O)F

Origin of Product

United States

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